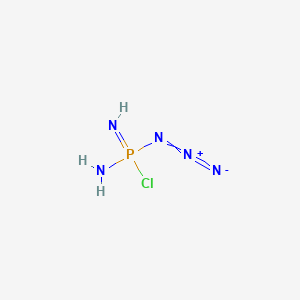
Phosphoramidazidimidic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidazidimidic chloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of phosphorus, nitrogen, and chlorine atoms, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
The synthesis of phosphoramidazidimidic chloride typically involves the reaction of phosphoryl chloride with ammonia or amines. This reaction can be carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Phosphoramidazidimidic chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can convert it into phosphoramidines.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various amines
Wissenschaftliche Forschungsanwendungen
Phosphoramidazidimidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phosphoramidazidimidic chloride involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved in these interactions are still being studied, but they are believed to involve the formation of reactive intermediates that can interact with various cellular components .
Vergleich Mit ähnlichen Verbindungen
Phosphoramidazidimidic chloride can be compared with other phosphorus-containing compounds, such as phosphoramides and phosphoramidites. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific combination of functional groups and its reactivity under different conditions .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial processes. Further research is needed to fully understand its mechanism of action and to explore its potential in new applications.
Eigenschaften
CAS-Nummer |
102479-77-6 |
|---|---|
Molekularformel |
ClH3N5P |
Molekulargewicht |
139.48 g/mol |
InChI |
InChI=1S/ClH3N5P/c1-7(3,4)6-5-2/h(H3,3,4) |
InChI-Schlüssel |
JLNSSQJPVPICNK-UHFFFAOYSA-N |
Kanonische SMILES |
NP(=N)(N=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


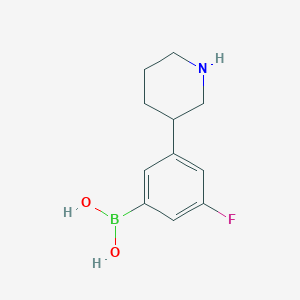
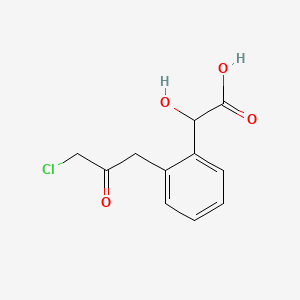

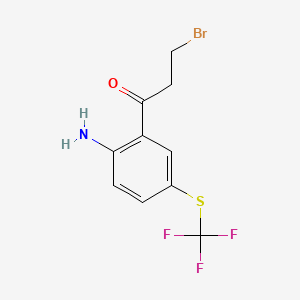
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)

![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
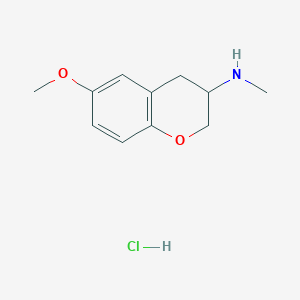
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
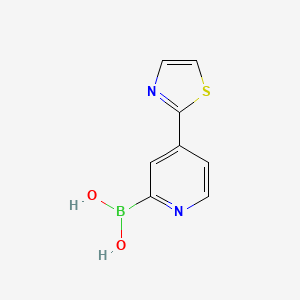

![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
